N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-6-methoxypyrimidin-4-amine
Overview
Description
1,2,4-Triazole is a five-membered heterocyclic compound that contains three nitrogen atoms. It’s known for its broad range of chemical and biological properties, making it an important component in the development of new drugs . Derivatives of 1,2,4-triazole show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of a suitable primary amine . The specific synthesis process can vary depending on the desired derivative and the substituents being introduced into the triazole ring .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, depending on the substituents present in the molecule . For instance, some derivatives have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques. For instance, NMR spectroscopy can be used to analyze the hydrogen and carbon atoms in the molecule .
Mechanism of Action
Safety and Hazards
Future Directions
The exploration of novel nitrogen-rich heterocyclic compounds, including 1,2,4-triazole derivatives, is of importance in the field of energetic materials . Furthermore, due to their wide range of biological activities, 1,2,4-triazole derivatives continue to be a focus in the development of new drugs .
Properties
IUPAC Name |
N-[1-(2-ethyl-1,2,4-triazol-3-yl)ethyl]-6-methoxypyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c1-4-17-11(14-7-15-17)8(2)16-9-5-10(18-3)13-6-12-9/h5-8H,4H2,1-3H3,(H,12,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWVCPASEUSNCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)C(C)NC2=CC(=NC=N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.